molecular formula C12H12ClN B1610397 4-Chloro-2,5,7-trimethylquinoline CAS No. 63136-64-1

4-Chloro-2,5,7-trimethylquinoline

Cat. No. B1610397
CAS RN: 63136-64-1
M. Wt: 205.68 g/mol
InChI Key: IQBVBMMNGRIPEI-UHFFFAOYSA-N
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Description

4-Chloro-2,5,7-trimethylquinoline is a chemical compound with the empirical formula C12H12ClN . It has a molecular weight of 205.68 .


Molecular Structure Analysis

The SMILES string for 4-Chloro-2,5,7-trimethylquinoline is Cc1cc(C)c2c(Cl)cc(C)nc2c1 . This string represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

4-Chloro-2,5,7-trimethylquinoline is a solid at room temperature . Unfortunately, detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimalarial and Anticancer Applications

4-Chloroquinolines, including compounds structurally related to 4-Chloro-2,5,7-trimethylquinoline, have been pivotal in the development of antimalarial and anticancer agents. Chloroquine (CQ) and its analogs, such as hydroxychloroquine (HCQ), are classical examples that have been repurposed for cancer therapies due to their ability to inhibit autophagy, a process that cancer cells rely on for survival under stress conditions (Maycotte et al., 2012). These compounds, by interfering with autophagy, enhance the efficacy of conventional cancer treatments (Solomon & Lee, 2009).

Drug Repurposing and New Analogues Development

The chemical scaffold of 4-Chloroquinolines has inspired the synthesis of new analogues aimed at overcoming resistance to traditional antimalarial drugs and reducing the side effects associated with CQ and AQ in treatments for conditions like rheumatoid arthritis and lupus erythematosus. Research efforts have led to the identification of novel compounds and compositions based on the 4-aminoquinoline structure that are currently under investigation for their therapeutic potential in cancer therapy and other diseases (Njaria et al., 2015).

Antiviral Research and COVID-19

The antiviral properties of 4-Chloroquinolines have also been explored, with chloroquine and hydroxychloroquine being investigated for their efficacy against various viral infections, including their potential use in the treatment of COVID-19. These studies have focused on the drugs' ability to inhibit viral replication by altering the pH required for virus/cell fusion, showcasing the broad-spectrum antiviral activities of 4-Chloroquinoline derivatives (Touret & de Lamballerie, 2020).

Synthetic Precursors for Therapeutic Agents

Furthermore, 4-Chloro-2,5,7-trimethylquinoline and related compounds have been highlighted as critical intermediates in the synthesis of various therapeutic agents, including irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, which are important targets in cancer therapy (Mao et al., 2014).

Safety And Hazards

4-Chloro-2,5,7-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . This means it is toxic if swallowed and may cause long-lasting harmful effects to aquatic life .

Future Directions

While specific future directions for 4-Chloro-2,5,7-trimethylquinoline are not available, quinoline and its derivatives continue to be an area of interest in medicinal chemistry research due to their broad spectrum of bioactivity . They represent an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

properties

IUPAC Name

4-chloro-2,5,7-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBVBMMNGRIPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C=C2Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489638
Record name 4-Chloro-2,5,7-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5,7-trimethylquinoline

CAS RN

63136-64-1
Record name 4-Chloro-2,5,7-trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63136-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5,7-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63136-64-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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